N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a chemical compound characterized by the molecular formula and a molecular weight of 386.31 g/mol. This compound features a sulfonamide group attached to a pyrazole derivative, making it significant in various chemical and biological applications. Its unique structure allows for specific interactions with biological targets, which is critical in medicinal chemistry and drug design .
This compound can be classified under sulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. The presence of the bromine atom in the pyrazole ring enhances its reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis .
The synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide typically involves a multi-step process:
Industrial methods may employ continuous flow reactors to improve efficiency and yield on a larger scale, allowing for better control of reaction conditions.
The molecular structure of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide consists of:
The structure can be represented as follows:
Key structural data includes bond lengths and angles that reflect its hybridization states, confirming its stability and reactivity profile .
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide can undergo several types of chemical reactions:
The products formed from these reactions vary based on the reagents used and the conditions applied, showcasing the compound's versatility in synthetic chemistry.
The mechanism of action for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide primarily involves its interaction with specific biological targets, such as enzymes or receptors. The bromine substituent plays a crucial role in enhancing binding affinity due to its electronegative nature, which can influence the electronic properties of the molecule, facilitating interactions with active sites on target proteins .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm its structure and purity .
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide has several scientific applications:
This compound's unique structural features make it an important candidate for further research into new therapeutic agents, particularly in cancer treatment and other areas of medicinal chemistry.
The synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1) relies critically on regioselective electrophilic aromatic substitution to establish the core pyrazole-benzenesulfonamide architecture. The foundational step involves bromination at the C4 position of the pyrazole ring prior to sulfonamide coupling, leveraging the electron-deficient nature of the heteroaromatic system. This sequential approach ensures optimal regiocontrol, as electrophilic attack preferentially occurs at the electron-rich C4 position rather than C3 or C5 positions, which exhibit lower nucleophilicity.
Industrial-scale implementations employ N-bromosuccinimide (NBS) in polar aprotic solvents at 0-5°C to suppress polybromination byproducts. The 4-bromopyrazole intermediate is subsequently purified via fractional crystallization, achieving >98% regiochemical purity before sulfonylation [1] [3]. This specificity is paramount because regioisomeric impurities compromise downstream applications by altering electronic properties and steric profiles. Recent methodologies have incorporated microwave-assisted bromination, reducing reaction times from 12 hours to under 45 minutes while maintaining ≥97% regioselectivity – a critical advancement for throughput optimization in multigram syntheses [3].
The C-Br bond in the 4-bromopyrazole moiety (highlighted in the SMILES string BrC1=CN(N1)C2=CC=C(C=C2)S(=O)(=O)N(C(C)C)C(C)C) serves as a versatile handle for transition-metal-catalyzed cross-coupling, enabling strategic diversification of the molecular scaffold. The bromine atom exhibits heightened electrophilicity due to adjacent electron-withdrawing nitrogen atoms, facilitating oxidative addition in palladium-catalyzed reactions. Key functionalization pathways include:
Table 1: Functionalization Reactions of the Bromopyrazole Moiety
Reaction Type | Catalyst System | Key Substrates | Typical Yield |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 75-88% |
Amination | Pd₂(dba)₃/XPhos | Piperazine | 68-79% |
Cyanation | CuCN/DMF | - | 60-72% |
The bromine's reactivity enables rapid generation of structural diversity libraries while preserving the sulfonamide pharmacophore – a strategy widely exploited in medicinal chemistry optimization campaigns targeting kinase inhibition [1] [3]. Crucially, the diisopropyl sulfonamide group remains inert under these conditions due to its steric hindrance and weak electron-donating properties, demonstrating orthogonal reactivity.
The pivotal sulfonamide bond formation between 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride and diisopropylamine demands precise solvent and catalyst optimization to suppress hydrolysis and maximize yield. Experimental data across suppliers indicates that polar aprotic solvents – particularly DMF and acetonitrile – outperform ethereal or hydrocarbon alternatives by solubilizing both ionic intermediates and organic reactants.
Catalytically, triethylamine (2.5 equiv.) at 0°C→rt provides superior base-mediated coupling efficiency compared to DMAP or pyridine, achieving yields >90% at pilot scale. This protocol minimizes N,N-diisopropylamine quaternization – a prevalent side reaction above 30°C – while maintaining the reaction pH >8.0 to avoid sulfonyl chloride decomposition. Post-reaction workup employs cold aqueous citric acid washes to remove excess amine while preventing crystallization of the acid-sensitive product [1] [3].
Table 2: Solvent and Catalyst Screening for Sulfonamide Coupling
Solvent | Base/Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | Et₃N | 0→25 | 4 | 92 |
CH₃CN | Et₃N | 0→25 | 5 | 88 |
THF | Et₃N | 0→25 | 8 | 65 |
DMF | Pyridine | 25 | 6 | 78 |
CH₃CN | DMAP | 25 | 3 | 82 |
Notably, residual water content below 200 ppm is critical; hydrolysis to the sulfonic acid byproduct increases exponentially at H₂O concentrations >0.1% v/v. Modern manufacturing specifications therefore mandate molecular sieves (3Å) in the reaction mixture – a key operational refinement reducing purification burden [3].
Batch synthesis limitations – including thermal runaway risks during sulfonyl chloride formation and extended reaction times – are effectively mitigated through continuous flow chemistry implementations. Microreactor systems enable precise thermal management of the exothermic sulfonamide coupling (ΔH = -78 kJ/mol), maintaining isothermal conditions within ±2°C via integrated heat exchangers. This control suppresses diisopropylamide degradation pathways observed in batch reactors above 40°C [1].
A representative two-stage continuous process involves:
This configuration achieves 85% overall yield at production rates exceeding 1.2 kg/day – a 3.7-fold throughput increase versus batch methodologies. Furthermore, flow chemistry facilitates in-line liquid-liquid separation using membrane-based phase separators, eliminating intermediate isolation steps and reducing solvent consumption by 40-60% [1]. The technology aligns with pharmaceutical green chemistry principles while addressing hazardous material (HazMat) shipping constraints associated with brominated intermediates through point-of-use synthesis.
Implementing green chemistry principles significantly reduces the E-factor (kg waste/kg product) in synthesizing N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide. Key advances include:
These protocols achieve a process mass intensity (PMI) of 32 – significantly lower than traditional synthetic routes (PMI >110). Notably, water as a reaction medium proves impractical due to the substrate's hydrophobicity (logP = 3.44), though micellar catalysis using TPGS-750-M surfactant shows promise for future optimizations, achieving 75% conversion in preliminary trials [3].
Table 3: Green Chemistry Metrics for Synthesis Optimization
Parameter | Traditional Process | Optimized Process | Reduction (%) |
---|---|---|---|
E-Factor (kg waste/kg product) | 86 | 28 | 67.4 |
PMI (total input/mass product) | 112 | 32 | 71.4 |
Energy Consumption (kWh/kg) | 480 | 210 | 56.3 |
Hazardous Solvent Volume (L/kg) | 340 | 90 | 73.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8